molecular formula C15H9BrClN3O2 B2803266 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide CAS No. 891127-36-9

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide

Cat. No.: B2803266
CAS No.: 891127-36-9
M. Wt: 378.61
InChI Key: SSVKKCYLHIIGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the bromophenyl and chlorobenzamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The bromophenyl and chlorobenzamide groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used in substitution reactions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of compounds with potentially different properties and applications.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The bromophenyl and chlorobenzamide groups contribute to the compound’s overall binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts stability and versatility in chemical reactions. The combination of the bromophenyl and chlorobenzamide groups further enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVKKCYLHIIGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.